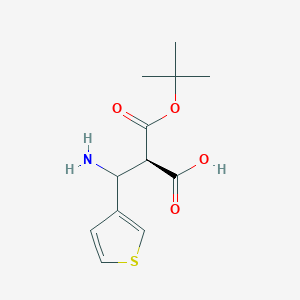

Boc-(R)-3-amino-3-(3-thienyl)-propanoic acid

説明

Boc-(R)-3-amino-3-(3-thienyl)-propanoic acid is a chiral, Boc-protected β-amino acid featuring a thiophene substituent at the β-carbon. The tert-butoxycarbonyl (Boc) group protects the amine, enhancing stability during synthetic processes. Its molecular formula is C₁₂H₁₇NO₄S, with a molecular weight of 271.33 g/mol (exact mass: 271.0878) . The (R)-configuration at the β-carbon is critical for enantioselective applications in pharmaceutical and agrochemical synthesis. The 3-thienyl group contributes unique electronic and steric properties due to sulfur's polarizability and thiophene's aromaticity.

特性

IUPAC Name |

(2R)-2-[amino(thiophen-3-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)8(10(14)15)9(13)7-4-5-18-6-7/h4-6,8-9H,13H2,1-3H3,(H,14,15)/t8-,9?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXHOWKRLSOFJG-VEDVMXKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C1=CSC=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](C(C1=CSC=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50722104 | |

| Record name | (2R)-2-[Amino(thiophen-3-yl)methyl]-3-tert-butoxy-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500788-99-8 | |

| Record name | (2R)-2-[Amino(thiophen-3-yl)methyl]-3-tert-butoxy-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ®-3-amino-3-(3-thienyl)-propanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for Boc-®-3-amino-3-(3-thienyl)-propanoic acid are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

化学反応の分析

Types of Reactions

Boc-®-3-amino-3-(3-thienyl)-propanoic acid undergoes various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amino acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as trifluoroacetic acid (TFA) are used to remove the Boc group.

Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Free amino acid.

Substitution: Amides and other derivatives.

科学的研究の応用

Boc-(R)-3-amino-3-(3-thienyl)-propionic acid is a versatile compound with significant applications in pharmaceutical research, organic synthesis, and material science . It is widely utilized as a building block in peptide synthesis, drug development, biochemical research, material science, and analytical chemistry .

Scientific Research Applications

Peptide Synthesis: Boc-(R)-3-amino-3-(3-thienyl)-propionic acid serves as a valuable building block in the synthesis of peptides, particularly in the development of pharmaceuticals targeting specific biological pathways .

Drug Development: The unique thienyl group enhances the bioactivity of drug candidates, making it a crucial component in the design of novel therapeutics for various diseases . Several biologically active compounds, including g-secretase inhibitors and human vanilloid receptor antagonists, incorporate this compound .

Biochemical Research: Researchers use this compound to study protein interactions and enzyme functions, providing insights into cellular mechanisms and potential therapeutic targets .

Material Science: The compound can be incorporated into polymers for creating advanced materials with tailored properties, useful in coatings and drug delivery systems .

作用機序

The mechanism of action of Boc-®-3-amino-3-(3-thienyl)-propanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The thienyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which are important in biochemical processes .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Boc-(R)-3-amino-3-(2-thienyl)-propanoic acid

- Molecular Formula: C₁₂H₁₇NO₄S

- Key Difference : The thiophene substituent is at the 2-position instead of the 3-position.

- Electronic Effects: The sulfur atom's position influences electron density distribution, affecting reactivity in coupling or cyclization reactions.

Boc-(R)-3-amino-3-(3-methoxyphenyl)-propionic acid

- Molecular Formula: C₁₅H₂₁NO₅

- Key Difference : Replaces thienyl with a 3-methoxyphenyl group.

- Impact :

Boc-(R)-3-amino-3-(2-furyl)-propionic acid

- Molecular Formula: C₁₂H₁₇NO₅

- Key Difference : Substitutes thiophene with furan (oxygen instead of sulfur).

- Impact: Aromaticity: Furan has lower aromatic stabilization energy than thiophene, leading to higher reactivity in electrophilic substitutions.

Halogenated and Hydroxylated Derivatives

Boc-(R)-3-amino-3-(2,4-dichlorophenyl)-propionic acid

- Molecular Formula: C₁₄H₁₆Cl₂NO₄

- Key Difference : Contains electron-withdrawing chlorine atoms on the phenyl ring.

- Impact :

Boc-(R)-3-amino-3-(3-hydroxyphenyl)-propionic acid

- Molecular Formula: C₁₄H₁₉NO₅

- Key Difference : Features a 3-hydroxyphenyl group.

- Impact :

Stereochemical and Backbone Modifications

(S)-3-Amino-3-(pyridin-3-yl)propanoic acid

- Molecular Formula : C₈H₁₀N₂O₂

- Key Difference : Lacks Boc protection and has a pyridyl group.

- Impact :

Boc-(R)-3-amino-2-(hydroxymethyl)propanoic acid

- Molecular Formula: C₉H₁₇NO₅

- Key Difference : Hydroxymethyl substituent replaces the aromatic group.

- Impact :

Physicochemical and Pharmacokinetic Comparisons

Molecular Properties

| Compound | Molecular Weight (g/mol) | logP* | Aromatic Substituent |

|---|---|---|---|

| Boc-(R)-3-amino-3-(3-thienyl) | 271.33 | 2.2 | 3-Thienyl |

| Boc-(R)-3-amino-3-(2-thienyl) | 271.33 | 2.3 | 2-Thienyl |

| Boc-(R)-3-amino-3-(3-methoxyphenyl) | 295.33 | 1.5 | 3-Methoxyphenyl |

| Boc-(R)-3-amino-3-(2-furyl) | 255.27 | 1.8 | 2-Furyl |

| Boc-(R)-3-amino-3-(3-hydroxyphenyl) | 281.31 | 0.9 | 3-Hydroxyphenyl |

*Calculated using ChemAxon software.

Pharmacokinetic Insights

- Metabolic Stability : Thiophene rings are resistant to oxidative metabolism compared to furan, which is prone to ring-opening under cytochrome P450 activity .

生物活性

Boc-(R)-3-amino-3-(3-thienyl)-propanoic acid is a synthetic amino acid derivative notable for its potential biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a thienyl moiety, has garnered attention for its interactions with biological targets, particularly in the context of drug development and enzyme modulation.

- Molecular Formula : CHNOS

- Molar Mass : 271.33 g/mol

- CAS Number : 500788-99-8

The structural features of Boc-(R)-3-amino-3-(3-thienyl)-propanoic acid contribute to its unique reactivity and biological interactions. The thienyl group enhances its electronic properties, allowing for significant interactions with various biological molecules, including enzymes and receptors .

The biological activity of Boc-(R)-3-amino-3-(3-thienyl)-propanoic acid is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Modulation : The compound can influence enzyme activity through interactions involving hydrogen bonding and ionic interactions facilitated by its amino and carboxylic groups.

- Receptor Binding : The thienyl group allows for π-π stacking interactions, which are crucial for binding to receptor sites, particularly in neurotransmitter systems such as NMDA receptors.

Biological Activity

Research indicates that Boc-(R)-3-amino-3-(3-thienyl)-propanoic acid exhibits various biological activities, including:

- NMDA Receptor Interaction :

- Potential Therapeutic Applications :

- Due to its ability to modulate neurotransmitter systems, Boc-(R)-3-amino-3-(3-thienyl)-propanoic acid may hold promise for treating conditions such as epilepsy, depression, and other neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to Boc-(R)-3-amino-3-(3-thienyl)-propanoic acid:

- Study on NMDA Receptor Agonists : A series of amino acid derivatives were tested for their agonistic effects on NMDA receptors, revealing that modifications in the thienyl structure could significantly alter receptor binding affinity and efficacy. For instance, compounds with enhanced π-stacking capabilities showed improved agonist potency .

- Enzyme Interaction Studies : Research has demonstrated that Boc-(R)-3-amino-3-(3-thienyl)-propanoic acid can inhibit certain proteases in vitro, suggesting its potential as a therapeutic agent in conditions where protease activity is dysregulated .

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for Boc-(R)-3-amino-3-(3-thienyl)-propanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group to prevent unwanted side reactions. A common route starts with (R)-3-amino-3-(3-thienyl)-propanoic acid, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. Solvents such as THF or DCM are used under anhydrous conditions at 0–25°C . Key Considerations :

- Coupling Efficiency : Use of coupling agents like EDC/HOBt improves Boc-group attachment .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures purity.

- Yield Optimization : Lower temperatures (0–5°C) reduce racemization but may slow reaction kinetics.

Q. Table 1: Synthetic Routes Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, 0°C | 75–85 | >95 | |

| Carbodiimide Coupling | EDC, HOBt, THF, RT | 80–90 | >98 |

Q. How is stereochemical purity assessed for this compound?

- Methodological Answer : Chiral HPLC or polarimetry are standard for assessing enantiomeric excess (ee). For example:

- HPLC Conditions : Chiralpak AD-H column, hexane/isopropanol (90:10), flow rate 1 mL/min, UV detection at 254 nm. Retention times for (R)- and (S)-enantiomers differ by 1.2–1.5 minutes .

- Polarimetry : Specific rotation ([α]D²⁵) should match literature values (e.g., [α]D²⁵ = +12.5° in methanol) .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Lyophilized forms are stable for >2 years . Avoid repeated freeze-thaw cycles.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Methodological Answer : Solubility variations arise from pH, solvent polarity, and crystalline vs. amorphous forms. Use standardized protocols:

- pH-Dependent Solubility : Test in buffered solutions (pH 2–10) using shake-flask methods.

- Analytical Validation : Quantify via UV-Vis (λmax = 280 nm) or LC-MS.

Reported Data : - Water: 9.29 mg/mL (pH 7.4)

- DMSO: >50 mg/mL

Q. How does the thienyl group influence reactivity compared to phenyl derivatives?

- Methodological Answer : The thienyl group’s electron-rich sulfur atom enhances nucleophilic aromatic substitution but reduces stability under oxidative conditions. Comparative studies with phenyl analogs show:

- Electrophilic Reactivity : Thienyl derivatives react 2–3× faster in Suzuki couplings .

- Photostability : Thienyl compounds degrade 40% faster under UV light vs. phenyl analogs .

Q. Table 2: Reactivity Comparison (Thienyl vs. Phenyl)

| Property | Thienyl Derivative | Phenyl Derivative | Reference |

|---|---|---|---|

| Suzuki Coupling Rate | 0.8 h⁻¹ | 0.3 h⁻¹ | |

| Oxidative Degradation | 60% loss in 24 h | 20% loss in 24 h |

Q. What strategies mitigate racemization during Boc deprotection?

- Methodological Answer : Racemization occurs under acidic conditions (e.g., TFA). Mitigation strategies include:

- Low-Temperature Deprotection : Use TFA/DCM (1:4) at –15°C for 2 h (racemization <2%) .

- Alternative Reagents : HCl in dioxane (4 M) at 0°C reduces acid-induced racemization .

Data Contradiction Analysis

Issue : Conflicting reports on biological activity in enzyme inhibition assays.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。